Piperidolate Exhibits Weaker Peripheral Antimuscarinic Potency than Atropine
Piperidolate's peripheral antimuscarinic action is described as weaker than that of atropine, the prototypical antimuscarinic [1]. This qualitative comparison indicates a reduced intrinsic activity at peripheral muscarinic receptors.
| Evidence Dimension | Peripheral antimuscarinic potency |
|---|---|
| Target Compound Data | Qualitatively weaker than atropine |
| Comparator Or Baseline | Atropine (standard potency) |
| Quantified Difference | Not quantified; stated as 'plus faible que celle de l'atropine' |
| Conditions | Pharmacological characterization (BIAM database) |
Why This Matters
Indicates potential for reduced systemic anticholinergic side effects at therapeutic doses, making Piperidolate a candidate for studies requiring milder muscarinic blockade.
- [1] BIAM. (2001). PIPERIDOLATE CHLORHYDRATE. Retrieved April 16, 2026. View Source
